molecular formula C11H13N3O B1351651 1-(4-methoxybenzyl)-1H-pyrazol-5-amine CAS No. 3528-45-8

1-(4-methoxybenzyl)-1H-pyrazol-5-amine

カタログ番号: B1351651
CAS番号: 3528-45-8
分子量: 203.24 g/mol
InChIキー: JEBIFRSQWFZFMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxybenzyl group at the 4-position of the benzyl ring and an amine group at the 5-position of the pyrazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate to form 4-methoxybenzyl hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The purification process may include recrystallization or chromatography techniques to remove any impurities.

化学反応の分析

Types of Reactions: 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole compounds.

科学的研究の応用

Research indicates that 1-(4-methoxybenzyl)-1H-pyrazol-5-amine exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry. Key areas of interest include:

Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The mechanism may involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects : Emerging research suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases, by reducing oxidative stress markers in neuronal cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and mechanisms of action of this compound:

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry tested the compound against various bacterial strains, revealing a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.

Anticancer Activity

In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that concentrations above 20 µM led to over 50% reduction in cell viability. This suggests that the compound may serve as a potential anticancer agent through apoptotic pathways.

Neuroprotective Studies

Research exploring the neuroprotective effects of this compound has shown promising results. In models simulating neurodegenerative conditions, it was found to mitigate oxidative stress, indicating potential therapeutic applications in treating diseases like Alzheimer's.

作用機序

The mechanism of action of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

  • 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
  • 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes

Comparison: 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both methoxybenzyl and amine groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methoxy group can influence the compound’s solubility and reactivity, while the amine group can affect its binding affinity to biological targets.

生物活性

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Antimicrobial Activity

The compound has been evaluated for its antibacterial and antifungal activities. A study synthesized a series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amines, which were screened against various bacterial strains, including:

  • Gram-positive bacteria :
    • Streptococcus pyogenes
    • Staphylococcus aureus
    • Bacillus subtilis
  • Gram-negative bacteria :
    • Escherichia coli
    • Pseudomonas aeruginosa
    • Klebsiella pneumoniae

The results indicated that certain derivatives (specifically compounds 9d, 9g, and 9h) exhibited significant antimicrobial activity, outperforming streptomycin and nystatin as positive controls in some tests .

Antifungal Activity

In addition to antibacterial effects, the synthesized compounds were also tested for antifungal properties against mycotoxic strains such as Fusarium verticillioides, Aspergillus ochraceous, and Penicillium chrysogenum. The findings demonstrated promising antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research has shown that pyrazole compounds can inhibit the growth of various cancer cell lines. For instance, compounds were tested against:

  • Colorectal carcinoma (HCT-116)
  • Epidermoid carcinoma (HEP2)

The results indicated that certain derivatives exhibited potent inhibitory effects on these cancer cell lines, with some compounds showing better activity than doxorubicin, a commonly used chemotherapeutic agent .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological efficacy of pyrazole derivatives. The presence of specific functional groups significantly influences their pharmacological properties. For example, modifications to the benzyl moiety can enhance antibacterial potency or selectivity against cancer cells.

Table: Biological Activity of this compound Derivatives

CompoundActivity TypeTarget Organism/Cell LineResult
9dAntibacterialS. aureusPotent activity
9gAntibacterialE. coliSignificant inhibition
9hAntifungalA. flavusPotent antifungal
2aAnticancerHCT-116Strong activity
4bAnticancerHEP2More potent than doxorubicin

Case Study: Antimicrobial Efficacy

In a study published in Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for antimicrobial efficacy. Among these, the compound with a methoxy substitution demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria compared to its non-substituted counterparts .

Case Study: Anticancer Potential

A computational study assessed the binding interactions of pyrazole derivatives with VEGFR2 and FGFR1 proteins. The results indicated that specific modifications to the pyrazole structure could lead to stronger inhibitory effects on these targets, suggesting a pathway for developing new anticancer therapies .

特性

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBIFRSQWFZFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390297
Record name 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3528-45-8
Record name 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrazine hydrate (12.82 g, 400 mmol) was added dropwise to a cooled (<20° C.) solution of 2-propenenitrile (21.76 g, 410 mmol) and ethanol (200 mL). After 16 h stirring the reaction mixture was cooled in an ice water bath and 4-(methyloxy)benzaldehyde (53.8 g, 395 mmol) was added dropwise. The mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated to dryness. The residue was dissolved in n-butanol (200 mL), sodium hydroxide was added (1 g, 25.00 mmol), and the mixture heated at 120° C. for 6 h. The reaction mixture was concentrated to 50% volume under reduced pressure, poured onto 300 mL of water, and then extracted with Et2O (2×200 mL). The combined ether phases were extracted with 1N HCl (3×100 mL). The combined HCl extracts were combined and cooled in an ice/water bath. Added next was 6N NaOH until basic (pH>12). The contents were extracted with Et2O (4×100 mL), washed with water, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified via silica gel chromatography (eluent: 0-50% EtOAc:Hex). The final product was collected as 8.94 g (11%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.79 (s, 3H), 5.14 (s, 2H), 5.55 (d, J=1.77 Hz, 1H), 6.81-6.94 (m, 2H), 7.12 (d, J=8.84 Hz, 2H), 7.31 (d, J=2.02 Hz, 1H).
Quantity
12.82 g
Type
reactant
Reaction Step One
Quantity
21.76 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
53.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydrazine (10 mL, 320 mmol) was added over 10 min. to a vigorously stirred solution of 2-propenenitrile (22.3 mL, 339 mmol) in EtOH (100 mL), which was cooled in an ice-water bath to below 20° C. After stirring for 20 h, the reaction mixture was cooled in an ice-water bath, and 4-methoxybenzaldehyde (41.1 mL, 338 mmol) was added slowly. The reaction mixture was stirred at room temperature for 60 h. The solution was concentrated under reduced pressure and the residue was dissolved in isopropyl alcohol (100 mL). NaOH (7 g, 200 mmol) was added and the resulting mixture was heated at 120° C. for 2 h. The solution was concentrated under reduced pressure and the residue was diluted with water and EtOAc. The layers were separated and the aqueous layer was then extracted with further EtOAc. The combined organic extract was washed with 1 M HCl. The HCl layers were combined and the pH was adjusted to 14 using NaOH. The resulting slurry was extracted with DCM. The DCM layers were dried over Na2SO4, filtered and concentrated under reduced pressure to afford 21 g of the sub-title compound (30%). LCMS calc. for C11H14N3O (M+H)+: m/z=204.1. Found: 204.2.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
41.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 4
1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-(4-methoxybenzyl)-1H-pyrazol-5-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。